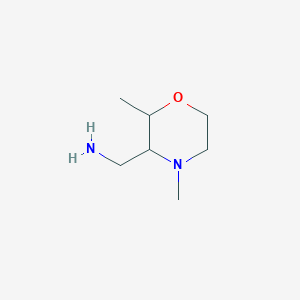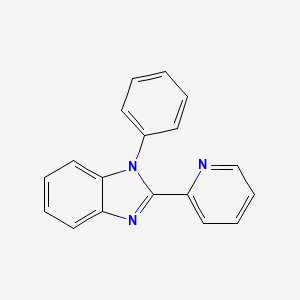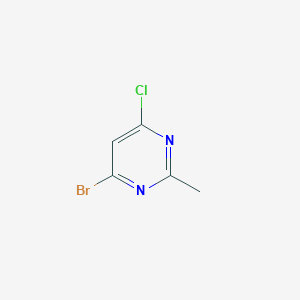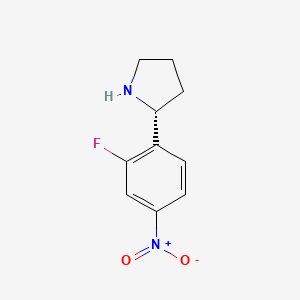![molecular formula C15H13BBrNO4S B12942171 Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- CAS No. 289503-26-0](/img/structure/B12942171.png)
Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both bromine and boronic acid functional groups makes it a versatile intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 1-tosyl-1H-indole, undergoes bromination at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new C-N or C-S bonds.
Common Reagents and Conditions
Palladium catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
Biaryl derivatives: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted indoles: Formed through nucleophilic substitution of the bromine atom
Applications De Recherche Scientifique
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Material Science: Utilized in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Employed in the study of biological pathways and molecular interactions due to its ability to form stable complexes with various biomolecules.
Mécanisme D'action
The mechanism of action of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid in chemical reactions involves the following steps:
Activation: The boronic acid group is activated by a base, forming a boronate anion.
Transmetalation: The boronate anion undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex.
Reductive Elimination: The palladium-boron complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromo-1H-indol-3-yl)boronic acid: Lacks the tosyl group, making it less versatile in certain synthetic applications.
(1-Tosyl-1H-indol-3-yl)boronic acid: Lacks the bromine atom, limiting its use in substitution reactions.
(6-Bromo-1H-indol-3-yl)boronic acid pinacol ester: A boronic ester derivative, which is more stable but less reactive than the boronic acid.
Uniqueness
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid is unique due to the presence of both bromine and boronic acid functional groups, allowing it to participate in a wide range of chemical reactions. The tosyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
289503-26-0 |
|---|---|
Formule moléculaire |
C15H13BBrNO4S |
Poids moléculaire |
394.1 g/mol |
Nom IUPAC |
[6-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
InChI |
InChI=1S/C15H13BBrNO4S/c1-10-2-5-12(6-3-10)23(21,22)18-9-14(16(19)20)13-7-4-11(17)8-15(13)18/h2-9,19-20H,1H3 |
Clé InChI |
CAVKNPOIZLDLLJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C2=C1C=CC(=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)





![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)
![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)




